B1575199 Protein enabled homolog (502-510)

Protein enabled homolog (502-510)

Cat. No. B1575199
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Protein enabled homolog

Scientific Research Applications

Protein Structure Prediction

Protein enabled homologs play a crucial role in protein structure prediction. The development of computational methods like AlphaFold has revolutionized this field by accurately predicting protein structures based solely on amino acid sequences. This approach integrates physical and biological knowledge about protein structure into the deep learning algorithm, significantly enhancing our understanding of protein functions and interactions (Jumper et al., 2021).

Evolutionary Classification of Protein Domains

Protein enabled homologs are integral in classifying proteins based on evolutionary relationships. The ECOD (Evolutionary Classification of protein Domains) database, for instance, groups domains primarily by homology rather than topology. This classification provides insights into the structure evolution of proteins and highlights conserved functional sites (Cheng et al., 2014).

Understanding Disease Mechanisms

Research on the enabled homolog gene (ENAH, hMena) has shown its association with the susceptibility and progression of diseases like childhood IgA nephropathy. This understanding aids in deciphering the role of ENAH in inflammatory processes, potentially opening pathways for therapeutic interventions (Hahn et al., 2009).

Homology Modelling of Protein Structures and Complexes

Homology modelling, an essential technique in structural biology, is significantly advanced by the study of protein enabled homologs. Automated workflows like SWISS-MODEL use homologous proteins as templates to generate reliable protein models, facilitating research in protein structure and function (Waterhouse et al., 2018).

Detection and Classification of Protein Families

The identification of protein families in databases is a key research objective in structural and functional genomics. Methods like TRIBE-MCL use protein enabled homologs for rapid and accurate clustering of protein sequences into families, contributing to functional diversity understanding and evolutionary insights (Enright et al., 2002).

properties

sequence

TMNGSKSPV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Protein enabled homolog (502-510)

Origin of Product

United States

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